1-(3-Bromophenyl)-2-propyn-1-ol
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Overview
Description
1-(3-Bromophenyl)-2-propyn-1-ol is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a propyn-1-ol group. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, making it a valuable intermediate in various synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Bromophenyl)-2-propyn-1-ol can be synthesized through several methods. One common approach involves the reaction of 3-bromobenzaldehyde with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in an appropriate solvent like ethanol or methanol .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromophenyl)-2-propyn-1-ol undergoes various chemical reactions, including:
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: PCC, KMnO4, H2O2 (Hydrogen peroxide)
Reduction: LiAlH4, NaBH4
Substitution: NaN3, KCN, NaOH (Sodium hydroxide)
Major Products Formed:
Oxidation: Corresponding ketones or aldehydes
Reduction: Corresponding alkanes or alcohols
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
1-(3-Bromophenyl)-2-propyn-1-ol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3-Bromophenyl)-2-propyn-1-ol involves its interaction with various molecular targets. The compound can act as an electrophile due to the presence of the bromine atom, facilitating nucleophilic attack by other molecules. This reactivity is exploited in synthetic chemistry to form new carbon-carbon and carbon-heteroatom bonds .
Molecular Targets and Pathways:
Comparison with Similar Compounds
- 1-(4-Bromophenyl)-2-propyn-1-ol
- 1-(2-Bromophenyl)-2-propyn-1-ol
- 1-(3-Chlorophenyl)-2-propyn-1-ol
Comparison: 1-(3-Bromophenyl)-2-propyn-1-ol is unique due to the position of the bromine atom on the phenyl ring, which influences its reactivity and interaction with other molecules. Compared to its isomers (1-(4-Bromophenyl)-2-propyn-1-ol and 1-(2-Bromophenyl)-2-propyn-1-ol), the 3-bromo derivative exhibits distinct chemical behavior, particularly in substitution reactions .
Properties
Molecular Formula |
C9H7BrO |
---|---|
Molecular Weight |
211.05 g/mol |
IUPAC Name |
1-(3-bromophenyl)prop-2-yn-1-ol |
InChI |
InChI=1S/C9H7BrO/c1-2-9(11)7-4-3-5-8(10)6-7/h1,3-6,9,11H |
InChI Key |
VLPLERWMKJHACA-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(C1=CC(=CC=C1)Br)O |
Origin of Product |
United States |
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